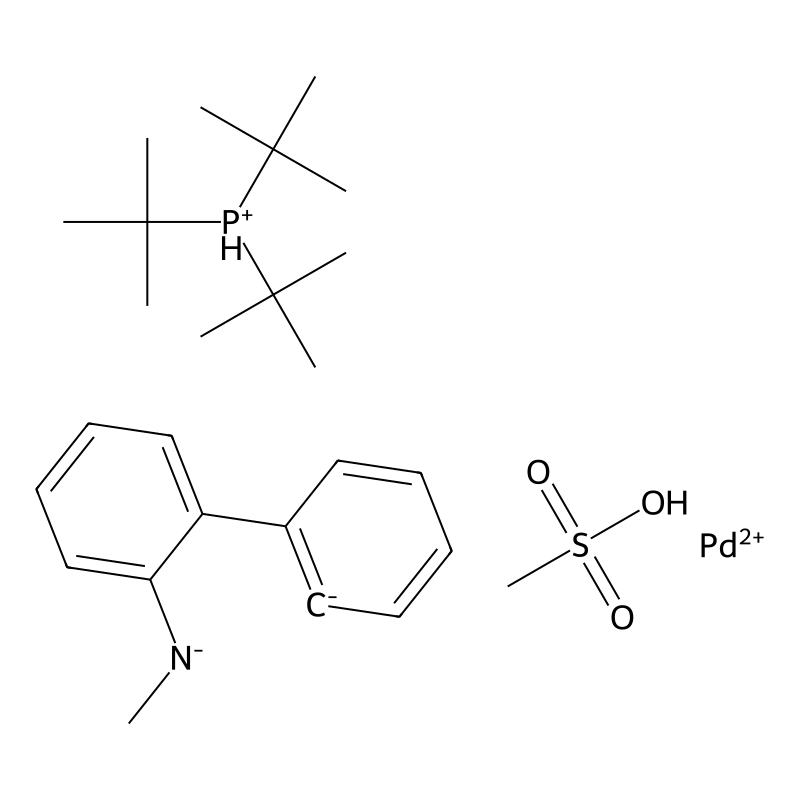P(t-Bu)3PdG4

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
P(t-Bu)₃PdG₄, also known as methanesulfonato(tri-tert-butylphosphino)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II), is a palladium-based compound characterized by its high stability and solubility in various organic solvents. It has a molecular formula of C₂₆H₄₅NO₃P₃PdS and a molecular weight of approximately 651.05 g/mol . The compound is primarily utilized as a ligand in catalysis, particularly in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Properties of P(t-Bu)3PdG4
- Form: Powder or crystals
- Stability: Air, moisture, and thermally stable
- Solubility: Soluble in most organic solvents
These properties make P(t-Bu)3PdG4 a convenient and user-friendly catalyst for researchers in organic chemistry.
Applications in Cross-coupling Reactions
P(t-Bu)3PdG4 finds applications in various cross-coupling reactions, including:
- Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.
- Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.
- Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents and aryl or vinyl halides.
- Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents and aryl or vinyl halides.
- Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes and aryl or vinyl halides.
- Heck reaction: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides.
The versatility of P(t-Bu)3PdG4 allows researchers to access a wide range of complex organic molecules, essential for various applications in drug discovery, materials science, and other fields.
Advantages of P(t-Bu)3PdG4
Compared to earlier generation Buchwald precatalysts, P(t-Bu)3PdG4 offers several advantages:
- Higher activity: P(t-Bu)3PdG4 often exhibits faster reaction rates and lower catalyst loadings compared to previous generations.
- Broader substrate scope: P(t-Bu)3PdG4 is compatible with a wider range of starting materials, allowing researchers to perform reactions with various functional groups.
- Improved functional group tolerance: P(t-Bu)3PdG4 is less sensitive to the presence of certain functional groups that can interfere with the reaction, making it more versatile.
P(t-Bu)₃PdG₄ is notably involved in several palladium-catalyzed cross-coupling reactions, including:
- Cross-Coupling with Aryl Chlorides: It facilitates reactions between secondary alkylboronic acids and aryl chlorides, allowing for the formation of complex organic molecules .
- Reactions with Alkyltrifluoroborates: The compound can also catalyze reactions involving secondary alkyltrifluoroborates and aryl chlorides, showcasing its versatility in synthetic applications .
These reactions highlight the compound's effectiveness as a catalyst in organic synthesis.
The synthesis of P(t-Bu)₃PdG₄ typically involves the following steps:
- Preparation of Ligand: The tri-tert-butylphosphine ligand is synthesized first.
- Metal Coordination: Palladium(II) salts are reacted with the prepared ligand under controlled conditions to form the palladium complex.
- Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for catalytic applications .
P(t-Bu)₃PdG₄ finds extensive applications in:
- Organic Synthesis: It serves as a crucial catalyst in various cross-coupling reactions, enabling the construction of complex organic frameworks.
- Pharmaceutical Development: The compound's ability to facilitate carbon-carbon bond formation makes it valuable in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients .
- Material Science: Its stability and reactivity are beneficial in developing new materials with specific properties.
P(t-Bu)₃PdG₄ shares similarities with other palladium-based compounds but is unique due to its specific ligand structure and stability profile. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bis(tri-tert-butylphosphine)palladium(0) | Palladium complex | Utilizes two tri-tert-butylphosphine ligands |
| Palladium(II) acetate | Simple palladium salt | Less stable than P(t-Bu)₃PdG₄ |
| Palladium(II) chloride | Inorganic palladium salt | More reactive but less selective than P(t-Bu)₃PdG₄ |
P(t-Bu)₃PdG₄ is distinguished by its bench stability and solubility in organic solvents, making it particularly advantageous for laboratory use compared to other similar compounds .








